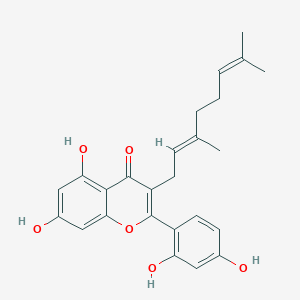

5,7,2',4'-Tetrahydroxy-3-geranylflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-9-19-24(30)23-21(29)12-17(27)13-22(23)31-25(19)18-10-8-16(26)11-20(18)28/h5,7-8,10-13,26-29H,4,6,9H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRICQNASNJYBZ-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution

Botanical Sources and Plant Families

5,7,2',4'-Tetrahydroxy-3-geranylflavone has been definitively isolated from the plant species Broussonetia papyrifera, commonly known as paper mulberry. mdpi.comnih.gov This species belongs to the Moraceae family, a family recognized for its rich production of various phenolic compounds, including a wide array of flavonoids. mdpi.com

While the genera Artocarpus, Morus (both also in the Moraceae family), and Paulownia (Paulowniaceae family) are prolific producers of flavonoids, including numerous other prenylated and geranylated derivatives, the specific compound this compound has been primarily reported in Broussonetia. bohrium.comhactcm.edu.cnnih.govresearchgate.net The genus Artocarpus, for instance, is a well-documented source of geranylated flavonoids, but research has highlighted different structural analogues. bohrium.comnih.gov Similarly, various C-geranylated flavonoids have been identified in the flowers, fruits, and leaves of Paulownia species, though not the precise compound . hactcm.edu.cnnih.gov

| Genus | Plant Family | Reported Source of this compound |

|---|---|---|

| Broussonetia | Moraceae | Yes (B. papyrifera) mdpi.comnih.gov |

| Artocarpus | Moraceae | Source of other geranylated flavonoids bohrium.comnih.gov |

| Morus | Moraceae | Source of other prenylated/geranylated flavonoids nih.gov |

| Paulownia | Paulowniaceae | Source of other C-geranylated flavonoids hactcm.edu.cnnih.gov |

Within its confirmed botanical source, Broussonetia papyrifera, the compound this compound has been specifically localized. Research has successfully isolated the compound from the bark of the plant. mdpi.com It has also been identified in studies conducting bioassay-guided fractionation of extracts from the whole plant . nih.gov The accumulation of such secondary metabolites in specific tissues like bark is often associated with protective functions for the plant.

| Plant Species | Tissue Location | Reference |

|---|---|---|

| Broussonetia papyrifera | Bark, Whole Plant | mdpi.comnih.gov |

Role in Plant Secondary Metabolism and Ecological Interactions

This compound is a product of plant secondary metabolism. Its biosynthesis represents a convergence of two major pathways: the phenylpropanoid pathway, which produces the foundational flavonoid skeleton, and the terpenoid pathway (specifically the mevalonate (B85504) or DXP pathway), which generates the geranyl pyrophosphate precursor for the side chain. mdpi.comnih.gov Such compounds, often produced in response to external stimuli, play a critical role in the plant's interaction with its environment. mdpi.com

The ecological functions of this specific geranylflavone can be inferred from the well-established roles of flavonoids in plants. The addition of the lipophilic geranyl group can enhance the compound's association with cell membranes and its biological efficacy. Potential roles include:

Plant Defense : Flavonoids are integral to plant defense mechanisms. They can act as phytoalexins (compounds induced by pathogen attack) or phytoanticipins (constitutively present defensive compounds) to ward off pathogenic fungi and bacteria. nih.govmdpi.com They also function as feeding deterrents or toxins against herbivores and insects, reducing plant palatability and nutritive value. nih.govresearchgate.net

Protection from Abiotic Stress : Flavonoids that accumulate in the outer tissues of plants, such as the epidermis and bark, provide protection against harmful UV radiation. nih.govnih.gov As potent antioxidants, they also help mitigate oxidative stress by scavenging reactive oxygen species (ROS) that are generated during periods of environmental stress. nih.govnih.gov

Interspecies Signaling : Flavonoids can act as signaling molecules in the rhizosphere, playing a role in the establishment of symbiotic relationships, such as those between legumes and nitrogen-fixing rhizobia bacteria. mdpi.comnih.gov They can also exhibit allelopathic activity, inhibiting the growth of nearby competing plant species. nih.gov

| Potential Role | Description |

|---|---|

| Defense against Pathogens | Acts as an antimicrobial agent (phytoalexin/phytoanticipin) against fungi and bacteria. nih.govmdpi.com |

| Defense against Herbivores | Functions as a feeding deterrent or toxin to insects and other herbivores. nih.govresearchgate.net |

| UV Radiation Shielding | Accumulates in epidermal tissues to absorb damaging UV-B radiation. nih.gov |

| Antioxidant Activity | Neutralizes reactive oxygen species (ROS) to protect against oxidative stress. nih.govnih.gov |

| Allelopathy & Signaling | Can inhibit the growth of competing plants and mediate symbiotic relationships. nih.govmdpi.com |

Biosynthetic Pathways and Enzymology

Core Flavonoid Biosynthesis Precursors and Pathways

The biosynthesis of the foundational C6-C3-C6 flavonoid skeleton is a well-established pathway in plants, drawing precursors from primary metabolism. nih.govwikipedia.orgsci-hub.se The process initiates from the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. wikipedia.orgfrontiersin.org

A series of enzymes orchestrates the initial transformations. Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid. frontiersin.org Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumaroyl-CoA ligase (4CL) catalyze the formation of p-coumaroyl-CoA. frontiersin.org This molecule serves as a key starter unit for flavonoid synthesis. nih.gov

The first committed step in the flavonoid pathway is catalyzed by chalcone (B49325) synthase (CHS). ijfmr.com This enzyme facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to produce naringenin (B18129) chalcone. frontiersin.orgijfmr.com Following this, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically (2S)-naringenin, which possesses the characteristic three-ring structure of flavonoids. ijfmr.combiotech-asia.org

From the flavanone intermediate, a variety of enzymes can act to produce different classes of flavonoids. mdpi.com To arrive at the 5,7,2',4'-tetrahydroxyflavone backbone, further enzymatic modifications, such as hydroxylation and the formation of a double bond in the C-ring by flavone (B191248) synthase (FNS), are required. mdpi.com

Table 1: Key Enzymes in the Core Flavonoid Biosynthetic Pathway

Enzyme Abbreviation Function Precursor Product Phenylalanine ammonia-lyase PAL Deamination of phenylalanine L-Phenylalanine Cinnamic acid Cinnamate 4-hydroxylase C4H Hydroxylation of cinnamic acid Cinnamic acid p-Coumaric acid 4-Coumaroyl-CoA ligase 4CL Activation of p-coumaric acid p-Coumaric acid p-Coumaroyl-CoA Chalcone synthase CHS Condensation to form chalcone skeleton p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone Chalcone isomerase CHI Cyclization to form flavanone Naringenin Chalcone Naringenin Flavone synthase FNS Creates double bond to form flavone Flavanone (e.g., Naringenin) Flavone (e.g., Apigenin)

Mechanism of Prenylation in Flavonoid Diversity

Prenylation, the attachment of isoprenoid side chains, is a critical modification that enhances the structural diversity and biological properties of flavonoids. nih.govresearchgate.net The addition of a C10 geranyl group to the 5,7,2',4'-tetrahydroxyflavone core is the final key stage in the biosynthesis of the target compound. This reaction is catalyzed by a specific class of enzymes known as prenyltransferases. nih.govmdpi.com

Flavonoid prenyltransferases (PTs) are the key enzymes that catalyze the transfer of a prenyl group from a donor molecule to the flavonoid skeleton. nih.gov Plant-based aromatic PTs are typically membrane-bound enzymes. acs.orgresearchgate.net The first flavonoid-specific prenyltransferase to be identified was SfN8DT-1 from Sophora flavescens, which is responsible for the prenylation of naringenin at the 8-position. nih.govkyoto-u.ac.jp

These enzymes often possess conserved structural features, including transmembrane domains and specific amino acid motifs responsible for recognizing the prenyl diphosphate (B83284) donor and a divalent metal ion cofactor, usually Mg2+. nih.govnih.gov Their localization is often in plastids, suggesting that flavonoid intermediates must be transported from their site of synthesis at the endoplasmic reticulum. nih.gov The discovery and characterization of these enzymes are crucial for understanding the production of the vast array of over 1,000 known prenylated flavonoids. kyoto-u.ac.jp

Table 2: Examples of Characterized Flavonoid Prenyltransferases

Enzyme Source Organism Substrate Specificity Prenyl Donor Prenylation Position SfN8DT-1 Sophora flavescens Flavanones (e.g., Naringenin) DMAPP C-8 LaPT2 Lupinus albus Flavonols (e.g., Kaempferol, Quercetin) DMAPP - EsPTA Epimedium sagittatum Flavonols DMAPP C-6 or C-8 PcPT11 Psoralea corylifolia Broad (Flavonoids, Coumarin) DMAPP C-6 SfG6DT Sophora flavescens Isoflavones (e.g., Genistein) GPP C-6

The geranyl group attached to the flavonoid core is an isoprenoid, synthesized via the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com These pathways produce the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These units are then assembled into longer chains, such as the ten-carbon geranyl diphosphate (GPP), which serves as the donor for geranylation reactions. nih.gov

The enzymatic transfer of the geranyl group to the flavonoid is a type of electrophilic aromatic substitution, mechanistically described as a Friedel–Crafts alkylation. nih.govrsc.org The prenyltransferase enzyme facilitates the ionization of the geranyl diphosphate, creating a highly reactive geranyl carbocation. This electrophile then attacks an electron-rich position on the flavonoid ring, resulting in the formation of a new carbon-carbon bond and the release of diphosphate. nih.gov

Flavonoid prenyltransferases often exhibit a high degree of specificity for both the flavonoid acceptor and the isoprenoid donor. nih.gov For instance, an enzyme like the one responsible for synthesizing 5,7,2',4'-Tetrahydroxy-3-geranylflavone would specifically recognize a flavone substrate and utilize geranyl diphosphate (GPP) over other donors like DMAPP or farnesyl diphosphate (FPP).

Most characterized plant prenyltransferases show strict substrate specificity and tend to have low catalytic efficiency. nih.gov Their activity is dependent on a divalent metal ion cofactor, typically Mg2+, which helps to bind and orient the prenyl diphosphate substrate within the active site. nih.gov The specificity of these enzymes dictates the final structure of the prenylated flavonoid, determining which hydroxylated ring is modified and at which specific carbon position the prenyl group is attached. mdpi.com While many plant PTs are highly specific, some fungal prenyltransferases have been found to have broader substrate acceptance, making them interesting tools for biocatalysis. acs.org

Genetic and Molecular Regulation of Prenylation

The biosynthesis of flavonoids, including the final prenylation step, is under tight genetic and molecular control. bohrium.com The expression of the structural genes encoding the biosynthetic enzymes is regulated by a complex interplay of transcription factors. frontiersin.orgmdpi.com The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. biotech-asia.orgmdpi.com

These proteins often form a regulatory unit known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of flavonoid biosynthetic genes to activate their transcription. biotech-asia.orgmdpi.com This regulation allows for the tissue-specific and developmentally controlled production of flavonoids. mdpi.com For example, the gene for the prenyltransferase SfN8DT-1 is expressed exclusively in the root bark of Sophora flavescens, the precise location where its prenylated flavonoid products accumulate. kyoto-u.ac.jp The expression of these regulatory and structural genes is also influenced by various environmental and hormonal signals, allowing the plant to modulate the production of these compounds in response to external cues. bohrium.comnih.gov This ensures that specialized compounds like this compound are synthesized at the right time and in the right place to fulfill their biological roles. frontiersin.orgnih.gov

Chemical Synthesis and Derivatization

Synthetic Methodologies for 5,7,2',4'-Tetrahydroxy-3-geranylflavone

The synthesis of this compound is not a trivial process and generally involves a multi-step approach. The core challenge lies in constructing the flavone (B191248) backbone with the desired hydroxylation pattern and then selectively introducing the geranyl group at the C-3 position.

General synthetic routes for flavonoids often serve as the foundation for producing the non-geranylated precursor, 5,7,2',4'-tetrahydroxyflavone. Well-established methods for creating the flavone nucleus include:

Baker-Venkataraman Rearrangement : This is a classic and widely used method for forming the flavone core. It typically involves the reaction of an o-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the flavone structure. ajptonline.com

Claisen-Schmidt Condensation : This method involves the condensation of an o-hydroxyacetophenone with an aromatic aldehyde (in this case, 2,4-dihydroxybenzaldehyde) under basic or acidic conditions to form a chalcone (B49325). ajptonline.com The resulting chalcone can then undergo oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), to form the flavone ring. mdpi.com

Suzuki-Miyaura Cross-Coupling : Modern synthetic approaches may utilize palladium-catalyzed cross-coupling reactions. For instance, a suitably functionalized chromone (B188151) derivative could be coupled with a boronic acid to construct the B-ring of the flavonoid skeleton. mdpi.comnih.gov

Once the 5,7,2',4'-tetrahydroxyflavone backbone is synthesized, the next critical step is the introduction of the geranyl group. This is typically achieved through an electrophilic substitution reaction using a geranylating agent, such as geranyl bromide, in the presence of a base. The hydroxyl groups on the flavonoid ring are nucleophilic and can attack the geranyl bromide. However, this reaction can lead to a mixture of products due to the multiple hydroxyl groups present, making regioselectivity a significant challenge.

Strategies for Geranylation and Regioselective Synthesis

Achieving regioselectivity—the specific attachment of the geranyl group to the C-3 position—is the most critical aspect of synthesizing this compound. Flavonoids possess multiple reactive sites, including several hydroxyl groups and potentially nucleophilic carbon atoms on the aromatic rings (C-6 and C-8). Direct geranylation often results in a mixture of O-geranylated and C-geranylated isomers.

To direct the geranylation to the desired C-3 position, several strategies can be employed:

Protecting Group Chemistry : A common strategy involves protecting the more reactive hydroxyl groups (typically at C-5, C-7, and C-4') with protecting groups (e.g., benzyl (B1604629) or methoxymethyl ethers) before the geranylation step. This leaves the desired position available for reaction. After the geranyl group is introduced, the protecting groups are removed in a final deprotection step.

Directed Metalation : Ortho-directing groups can be used to activate a specific position for metalation, followed by quenching with an electrophile like geranyl bromide.

Enzymatic Synthesis : Biocatalysis using prenyltransferase enzymes offers a highly regioselective and stereospecific method for the prenylation and geranylation of flavonoids. nih.gov These enzymes are key in the biosynthesis of such compounds in plants and can be harnessed for synthetic purposes, although this often requires specialized fermentation and purification processes. nih.govresearchgate.net

Friedel-Crafts Alkylation : The reaction between the flavonoid skeleton and the geranyl group can be viewed as a Friedel-Crafts alkylation. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of this reaction, favoring either C-alkylation or O-alkylation at different positions. For C-3 geranylation, specific reaction conditions must be carefully optimized.

The challenge of regioselectivity means that the synthesis of a pure sample of this compound requires careful planning of the synthetic route and rigorous purification of the final product.

Approaches to Analog Preparation and Structural Modification

The structural framework of this compound offers numerous possibilities for modification to create analogs with potentially different or enhanced biological activities. mdpi.com These modifications can be made to the flavonoid skeleton or the geranyl side chain.

Modifications to the Flavonoid Skeleton:

Hydroxylation/Methoxylation : The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influence the molecule's properties. tamu.edu Analogs can be prepared by starting with differently substituted acetophenones or benzaldehydes during the initial synthesis of the flavone core. mdpi.com Additionally, existing hydroxyl groups can be selectively methylated or demethylated.

Glycosylation : Attaching sugar moieties to the hydroxyl groups of the flavonoid can increase water solubility and alter bioavailability. cas.cz This can be achieved through chemical or enzymatic methods.

Halogenation : Introducing halogen atoms at various positions on the aromatic rings can modify the electronic properties and lipophilicity of the molecule.

Alkylation/Arylation : Besides the geranyl group, other alkyl or aryl groups can be introduced at various positions, such as C-6, C-8, or on the B-ring, often using methods like the Suzuki-Miyaura cross-coupling reaction. nih.gov

Modifications to the Geranyl Side Chain:

Oxidation : The geranyl substituent can undergo further oxidation, such as hydroxylation or carbonylation, at different positions to create a variety of derivatives. nih.gov

Cyclization : The linear geranyl chain can be induced to cyclize, forming additional ring structures. For example, cyclization between the geranyl chain and a nearby hydroxyl group on the flavonoid ring can form furan (B31954) or pyran rings fused to the core structure. nih.gov

Isomerization : The geometry of the double bonds within the geranyl group can be altered, potentially impacting how the molecule interacts with biological targets.

These structural modifications are crucial for exploring the structure-activity relationships of this class of compounds, aiming to optimize their desired properties. tamu.edu

Isolation, Purification, and Advanced Spectroscopic Characterization

Extraction Techniques from Plant Matrices

The initial step in isolating 5,7,2',4'-Tetrahydroxy-3-geranylflavone, a geranylated flavonoid, from plant sources, particularly from genera like Artocarpus, involves meticulous extraction protocols. bohrium.comnih.gov The primary objective is to efficiently liberate the compound from the complex plant matrix while minimizing degradation.

A common and effective method begins with the extraction of dried and powdered plant material, such as leaves, using organic solvents. bohrium.comresearchgate.net Methanol (B129727) is frequently employed for the initial extraction due to its polarity, which allows for the solubilization of a broad range of flavonoid compounds. bohrium.com The process typically involves maceration or soaking the plant material in the solvent over an extended period, which is sometimes repeated to maximize the yield. bohrium.comresearchgate.net

Following the initial extraction, the crude methanol extract is concentrated under reduced pressure to remove the solvent. The resulting residue is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. bohrium.com This fractionation step is crucial for separating compounds based on their solubility characteristics. Typically, the aqueous suspension is first partitioned with a nonpolar solvent like light petroleum or n-hexane to remove lipids and other nonpolar constituents. Subsequently, the aqueous phase is extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297). bohrium.combiocrick.com Geranylated flavonoids, including this compound, tend to partition into the ethyl acetate fraction, which is then collected and concentrated for further purification. bohrium.combiocrick.com

While traditional methods like maceration are effective, modern, advanced techniques are also employed for flavonoid extraction to improve efficiency and yield. nih.govnih.gov These can include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), which can reduce extraction time and solvent consumption. nih.gov

Table 1: Overview of Extraction Steps for Geranylated Flavonoids

| Step | Procedure | Purpose |

| Preparation | Plant material (e.g., leaves) is dried and ground into a fine powder. | To increase the surface area for efficient solvent penetration. |

| Initial Extraction | The powdered material is macerated or soaked in methanol. | To extract a broad spectrum of compounds, including flavonoids. bohrium.com |

| Concentration | The solvent is removed from the crude extract, typically using a rotary evaporator. | To obtain a concentrated residue for further processing. |

| Fractionation | The residue is suspended in water and partitioned sequentially with solvents like light petroleum and then ethyl acetate. | To separate compounds based on polarity; geranylated flavonoids are typically found in the ethyl acetate fraction. bohrium.combiocrick.com |

| Final Concentration | The target fraction (e.g., ethyl acetate) is evaporated to dryness. | To yield a flavonoid-rich extract ready for chromatographic separation. |

Chromatographic Separation Techniques

Following extraction and preliminary fractionation, the flavonoid-rich extract undergoes several stages of chromatographic separation to isolate this compound in a pure form.

Column Chromatography

Column chromatography (CC) is a fundamental technique used for the large-scale separation of compounds from the crude extract. mdpi.comnih.gov The choice of stationary phase is critical for effective separation. For flavonoids, silica (B1680970) gel is a commonly used stationary phase, separating compounds based on their polarity through adsorption chromatography. bohrium.comnih.gov The extract is loaded onto the column and eluted with a solvent system, often a gradient of increasing polarity (e.g., n-hexane-ethyl acetate or chloroform-methanol), to sequentially release the bound compounds. bohrium.comnih.gov

In addition to silica gel, other stationary phases are also utilized. Sephadex LH-20, an alkylated dextran (B179266) gel, is frequently used for size-exclusion and partition chromatography of polyphenolic compounds, effectively separating flavonoids based on their molecular size and polarity. bohrium.com Polyamide is another stationary phase that shows strong affinity for flavonoids through hydrogen bonding, making it suitable for their purification from complex mixtures. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of flavonoids. researchgate.netresearchgate.net It offers high resolution, speed, and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for flavonoid separation, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water (often acidified with acetic or phosphoric acid) and an organic solvent like methanol or acetonitrile. researchgate.net

Preparative HPLC is used to isolate pure compounds from the fractions obtained through column chromatography. nih.gov By injecting the enriched fraction into the HPLC system, individual compounds can be collected as they elute from the column. The purity of the isolated this compound is then confirmed using analytical HPLC, which employs smaller columns and lower flow rates for precise quantification and purity assessment. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatographic technique that has proven highly effective for the separation and purification of natural products, including flavonoids. mdpi.comnih.gov This method eliminates the irreversible adsorption of the sample onto a solid support, which can be a problem in traditional column chromatography. nih.gov

In HSCCC, a two-phase solvent system is used, and the separation is achieved based on the differential partitioning of the solutes between the stationary and mobile liquid phases. oup.com The selection of a suitable two-phase solvent system is crucial for successful separation. mdpi.com Common solvent systems for flavonoids include combinations of n-hexane, ethyl acetate, methanol, and water. rsc.orgnih.gov HSCCC is particularly advantageous for the preparative-scale isolation of target compounds from complex crude extracts in a single step. nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily for monitoring the progress of separation during column chromatography and for assessing the purity of isolated fractions. researchgate.netresearchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica gel). The plate is then developed in a chamber containing a suitable mobile phase (e.g., n-hexane-ethyl acetate). researchgate.net

After development, the separated spots are visualized. Flavonoids can often be seen under ultraviolet (UV) light (at 254 nm or 366 nm) as fluorescent or dark spots. researchgate.net Additionally, specific spray reagents, such as citroboric or ferric chloride reagents, can be used to produce colored spots, confirming the presence of flavonoids and other phenolic compounds. researchgate.net The retention factor (Rf) value of each spot helps in the preliminary identification of compounds. researchgate.net

Spectroscopic Methods for Structural Elucidation

Once this compound is isolated in its pure form, its chemical structure is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides initial evidence for the flavonoid skeleton. The UV spectrum of flavonoids typically shows two major absorption bands, Band I (usually 300-400 nm) and Band II (usually 240-280 nm), which correspond to the B-ring and A-ring cinnamoyl system and the A-ring benzoyl system, respectively. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for flavonoids include hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the C-ring, and aromatic C=C stretching. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. hactcm.edu.cnmdpi.com Tandem MS (MS/MS) experiments provide information about the fragmentation pattern of the molecule, which can help in identifying structural motifs, such as the loss of the geranyl side chain. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. silae.it A suite of 1D and 2D NMR experiments is typically performed:

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR: Shows the number and type of carbon atoms (methyl, methylene (B1212753), methine, quaternary).

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and determining the position of substituents like the geranyl group on the flavonoid core. bohrium.comhactcm.edu.cn

By integrating the data from all these spectroscopic methods, the precise structure of this compound can be unequivocally determined. nih.govbiocrick.com

Table 2: Spectroscopic Data for Structural Elucidation of Geranylated Flavonoids

| Technique | Information Provided | Typical Observations for Geranylated Flavonoids |

| UV-Vis | Flavonoid backbone confirmation | Band I (~300-400 nm) and Band II (~240-280 nm) characteristic of the flavone (B191248) structure. researchgate.net |

| IR | Functional groups | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. researchgate.net |

| HRMS | Molecular formula and weight | Provides exact mass to determine the elemental composition (e.g., C₂₅H₂₆O₆ for the target compound). nih.gov |

| ¹H NMR | Proton environment and coupling | Signals for aromatic protons on A and B rings, olefinic and aliphatic protons of the geranyl side chain. |

| ¹³C NMR | Carbon skeleton | Resonances for all carbon atoms, including the carbonyl carbon (C-4), olefinic carbons, and aromatic carbons. |

| 2D NMR | Atomic connectivity | HMBC correlations are key to linking the geranyl group to a specific position on the flavonoid core (e.g., C-3). hactcm.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of flavonoids. A full analysis would involve a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR: This technique identifies all the hydrogen atoms in the molecule. For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings. The coupling patterns (e.g., doublets, triplets) between these protons would help determine their relative positions. For instance, the characteristic signals for protons at the C-6 and C-8 positions on the A-ring typically appear as meta-coupled doublets. The B-ring protons would show a pattern consistent with a 1,2,4-trisubstitution pattern. The geranyl side chain would exhibit characteristic signals for its vinyl protons, methylene groups, and methyl groups, with their chemical shifts and couplings confirming its structure and attachment.

¹³C NMR: This spectrum reveals all the carbon atoms in the structure. The chemical shifts would confirm the flavone skeleton, including the carbonyl carbon (C-4) typically found downfield. Specific shifts would indicate carbons bearing hydroxyl groups and the carbons of the geranyl moiety.

2D NMR: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, confirming which hydrogens are adjacent in the structure. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The most crucial experiment for placing the geranyl group is the Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds. An HMBC correlation between the methylene protons of the geranyl chain (H-1") and the C-3 carbon of the flavone ring would definitively establish the geranyl group's location at the 3-position. hactcm.edu.cn

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Geranylflavone Skeleton (Illustrative) (Note: This table is illustrative, based on typical values for related compounds, as specific data for this compound is not available.)

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Flavone Skeleton | |||

| 2 | - | ~155.0 | |

| 3 | - | ~123.0 | H-1" |

| 4 | - | ~182.0 | |

| 5 | - | ~161.5 | H-6 |

| 6 | ~6.25 (d, J=2.1) | ~98.5 | H-8 |

| 7 | - | ~164.0 | |

| 8 | ~6.40 (d, J=2.1) | ~93.5 | H-6 |

| 9 | - | ~157.0 | |

| 10 | - | ~104.0 | H-6, H-8 |

| 1' | - | ~113.0 | |

| 2' | - | ~158.0 | |

| 3' | ~6.45 (d, J=2.3) | ~103.0 | |

| 4' | - | ~160.0 | |

| 5' | ~6.50 (dd, J=8.5, 2.3) | ~108.0 | |

| 6' | ~7.10 (d, J=8.5) | ~131.0 | |

| Geranyl Side Chain | |||

| 1" | ~3.40 (d, J=7.0) | ~22.0 | C-2, C-3, C-4 |

| 2" | ~5.20 (t, J=7.0) | ~122.0 | |

| 3" | - | ~138.0 | |

| 4" | ~2.05 (m) | ~39.5 | |

| 5" | ~2.10 (m) | ~26.5 | |

| 6" | ~5.10 (t, J=7.0) | ~124.0 | |

| 7" | - | ~132.0 | |

| 8" | ~1.65 (s) | ~25.7 | |

| 9" | ~1.70 (s) | ~17.7 |

Mass Spectrometry (MS, HR-EI-MS, ESI-MS)

Mass spectrometry is essential for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This allows for the unambiguous determination of the molecular formula, which for this compound is C₂₅H₂₆O₆ (exact mass: 422.1729). nih.gov

Tandem MS (MS/MS): Fragmentation analysis provides structural clues. The geranyl group is prone to characteristic losses. The fragmentation of the flavone core itself often occurs via a retro-Diels-Alder (RDA) reaction, which breaks the C-ring and provides information about the substitution patterns on the A and B rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the flavonoid's chromophore system. Flavones typically exhibit two major absorption bands:

Band I: Appears in the 300–380 nm range and corresponds to the cinnamoyl system (B-ring and the C-ring).

Band II: Appears in the 240–280 nm range and is associated with the benzoyl system (A-ring).

The exact position of these bands is sensitive to the hydroxylation pattern. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can further confirm the location of free hydroxyl groups. For example, adding a base like sodium methoxide (B1231860) (NaOMe) will cause a bathochromic (red) shift in Band I if a hydroxyl group is present at the 4'-position. scielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

-OH stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.

C=O stretching: A strong absorption band around 1655 cm⁻¹ for the conjugated ketone in the C-ring.

C=C stretching: Bands in the 1600–1450 cm⁻¹ region corresponding to the aromatic rings and the double bonds of the geranyl group.

C-H stretching: Signals just above 3000 cm⁻¹ (aromatic/vinylic) and just below 3000 cm⁻¹ (aliphatic). scielo.br

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to determine the absolute configuration (stereochemistry) of chiral molecules. While the basic flavone structure is achiral, the introduction of substituents or the formation of certain isomers can create chiral centers. For many isolated flavonoids, CD spectra are used to determine their stereochemistry by observing positive or negative Cotton effects at specific wavelengths, which correspond to the electronic transitions observed in UV-Vis spectroscopy. hactcm.edu.cn

Biological Activities and Underlying Molecular Mechanisms

Anti-inflammatory Properties

Geranylated flavonoids are recognized for their potential as anti-inflammatory agents. Research indicates that these compounds can interfere with multiple pathways involved in the inflammatory response, including the inhibition of key enzymes, modulation of cytokine production, and regulation of intracellular signaling cascades.

Inhibition of Cyclooxygenases (COX-1, COX-2) and Lipoxygenases (5-LOX)

While direct studies on 5,7,2',4'-Tetrahydroxy-3-geranylflavone are not extensively detailed in the available literature, research on a series of structurally related natural geranylated flavanones isolated from Paulownia tomentosa provides insight into the potential activities of this class of compounds. These flavanones have been assayed for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are critical mediators of inflammation. nih.gov

The compounds tested displayed a range of activities, with some demonstrating inhibitory effects comparable to or greater than the standards used in the assays. nih.gov One particular compound, tomentodiplacone O, exhibited notable selectivity against COX-2 over COX-1 when compared with ibuprofen. nih.gov Furthermore, another related geranylated flavanone (B1672756), diplacone (B1254958), has been identified as a dual inhibitor of COX/LOX pathways. nih.gov Computational docking studies support these findings, suggesting that these geranylated flavonoids can fit into the active sites of these inflammatory enzymes. nih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

The modulation of pro-inflammatory cytokines is a key aspect of the anti-inflammatory effects of flavonoids. Tumor necrosis factor-alpha (TNF-α) is a primary cytokine that orchestrates the inflammatory response. hactcm.edu.cn Investigations into various C-geranylated flavanones from Paulownia tomentosa have demonstrated their capacity to reduce the production of TNF-α in bacterial lipopolysaccharide (LPS)-stimulated THP-1 cells. nih.govresearchgate.net

A study identified several geranylated flavanones with significant potential to inhibit TNF-α secretion. The mechanism for some of these compounds involves the reduction of both the secretion of TNF-α and the expression of its corresponding mRNA. nih.gov This effect is achieved by inhibiting the nuclear translocation of the transcription factor NF-κB, a critical regulator of TNF-α gene expression. The inhibition of NF-κB activation occurs through the prevention of the degradation of its inhibitor, IκB. nih.govresearchgate.net While these studies focused on a range of geranylated flavanones, they establish a mechanistic precedent for how compounds like this compound might exert anti-inflammatory effects. nih.gov

Impact on Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Certain flavonoids have been shown to inhibit NO production, often by downregulating the expression of the iNOS enzyme. nih.gov

Research on geranylated flavanones isolated from the flower of Paulownia coreana demonstrated potent inhibitory activities against LPS-induced NO production. nih.gov Several of these compounds exhibited significant inhibition with IC50 values in the low micromolar range, indicating their potential to suppress this inflammatory mediator. The inhibitory action of some flavonoids on NO production has been linked to the reduction of iNOS enzyme expression rather than direct inhibition of the enzyme's activity. nih.gov This suggests that the anti-inflammatory mechanism involves regulation at the protein expression level within inflammatory pathways.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (JNK, ERK, p38)

The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. nih.gov Flavonols, a closely related class of flavonoids, have been shown to significantly inhibit the phosphorylation of JNK, ERK, and p38 in LPS-induced macrophages, implying that MAPK inhibition is a key anti-inflammatory mechanism. nih.gov

While direct evidence for this compound is limited, studies on apigenin (B1666066) (4′,5,7-trihydroxyflavone) show it can suppress the MAPK signaling activation. nih.gov The phosphorylation of MAPKs leads to the activation of transcription factors that drive the expression of pro-inflammatory genes like TNF-α. nih.gov Therefore, the ability to modulate these cascades is a significant aspect of the anti-inflammatory profile of flavonoids.

Proteomic Analysis of Cellular Inflammatory Responses

Proteomic analysis offers a comprehensive view of the cellular mechanisms affected by a compound. To understand the anti-inflammatory effects of geranylated flavonoids at a broader level, a proteomic study was conducted on diplacone, a major geranylated flavanone found in P. tomentosa. nih.gov This in vitro study on LPS-treated THP-1 macrophages provided an overview of diplacone's effect on the cellular inflammatory response, supporting its observed anti-inflammatory activity and helping to reveal its mechanism of action. nih.gov This type of analysis highlights the multifaceted ways in which these compounds can interact with cellular systems to quell inflammation.

Anticancer and Cytotoxic Activities

Flavonoids, including geranylated derivatives, have been investigated for their potential anticancer and cytotoxic properties. nih.govnih.gov The addition of a lipophilic geranyl side chain can modify the biological activity of the flavonoid skeleton. researchgate.net

Studies on various C-geranyl compounds from Paulownia tomentosa have evaluated their cytotoxicity against human cancer cell lines. researchgate.net In one such study, the geranylated flavanone diplacone was identified as the most toxic compound against the human erythro-leukaemia cell line K562. researchgate.net Another investigation involving nine geranylated flavanones from P. tomentosa and two from Morus alba tested their cytotoxicity against selected human cancer cell lines and normal human fibroblasts. researchgate.net The results showed varying levels of cytotoxicity, and analysis suggested that structural features, such as the geranyl substitution and the oxidation pattern of the flavonoid's B ring, influence the cytotoxic activity. researchgate.net

Further research on geranylated flavonoids isolated from Bonannia graeca also demonstrated cytotoxic activity against four human tumor cell lines. nih.gov Preliminary structure-activity relationship analyses from this study indicated that the presence of a hydroxy group on the C-3 position and the nature of the geranyl side chain (cyclized vs. open) can impact the compound's potency. nih.gov Although specific data for this compound is not detailed, the collective findings for this class of compounds suggest a potential for cytotoxic activity against cancer cells.

Table 1: Cytotoxicity of Selected Geranylated Flavanones Against Human Cancer Cell Lines Note: This table presents data for compounds structurally related to this compound to illustrate the activity of this compound class.

| Compound | Cell Line | Activity (IC50 µM) | Source |

| Diplacone | K562 (Leukemia) | Identified as most toxic in the tested series | researchgate.net |

| Geranylated Flavanone 10 | A549 (Lung) | 7.1 | researchgate.net |

| Geranylated Flavanone 10 | HeLa (Cervical) | 7.1 | researchgate.net |

Aromatase Enzyme Inhibition and Steroidogenesis Modulation

No specific studies detailing the direct inhibitory effect of this compound on the aromatase enzyme or its broader impact on steroidogenesis were identified. While flavonoids as a chemical class are known to interact with aromatase, research specific to this particular geranylated flavone (B191248) is not available.

Impact on Cell Proliferation and Cell Cycle Progression

There is a lack of published research investigating the specific effects of this compound on cancer cell proliferation and cell cycle progression. Studies on other geranylated flavonoids have shown activities such as G1 phase cell cycle arrest, but these findings cannot be attributed to the subject compound without direct evidence.

Mechanisms of Apoptosis Induction

The specific mechanisms by which this compound may induce apoptosis, including its effects on specific caspases or other apoptotic markers, are not documented in the available literature. Research on isoprenoid-substituted flavonoids suggests they can induce apoptosis through caspase activation, but this is a general finding for the class. nih.gov

Interaction with Key Signaling Pathways in Cancer (e.g., HIF-1α, Protein Kinase C)

Direct evidence of the interaction between this compound and key cancer-related signaling pathways, such as HIF-1α or Protein Kinase C, could not be located. While studies have shown that some flavonoids can modulate HIF-1α activity, this has not been specifically demonstrated for this compound. nih.gov

DNA and Protein Synthesis Interference

No studies were found that specifically investigated the ability of this compound to interfere with DNA or protein synthesis.

Antioxidant and Redox Modulatory Effects

Direct Scavenging of Reactive Oxygen Species (ROS)

Specific quantitative data on the direct ROS scavenging ability of this compound is not available. While an isomer, 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone, has been shown to possess strong radical-scavenging capacity, the difference in the geranyl group's position on the flavonoid skeleton means these results cannot be directly applied. medchemexpress.com The antioxidant potential of flavonoids is highly dependent on their specific structure, including the location of hydroxyl and other substituent groups. nih.gov

Due to these significant gaps in the scientific literature, generating a thorough and scientifically accurate article that adheres strictly to the provided outline for this compound is not possible at this time.

Enhancement of Endogenous Antioxidant Defenses

While direct studies on the effect of this compound on endogenous antioxidant enzymes are limited, flavonoids, in general, are known to bolster the body's antioxidant defense system. This system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in neutralizing reactive oxygen species (ROS). The potential for this compound to enhance these defenses can be inferred from studies on structurally similar flavonoids. These compounds can upregulate the expression and activity of antioxidant enzymes, thereby protecting cells from oxidative damage. The geranyl moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular signaling pathways that regulate the expression of these protective enzymes.

| Enzyme | Function | Potential Effect of this compound |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | May increase expression and activity. |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | May enhance enzymatic activity. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | May upregulate expression. |

Antimicrobial Activities

Geranylated and prenylated flavonoids have demonstrated significant antibacterial activity. For instance, several C-geranylflavonoids isolated from Paulownia tomentosa fruits have shown activity against various bacteria nih.gov. The antibacterial mechanisms of flavonoids are multifaceted and can include the disruption of the bacterial cell membrane, inhibition of key enzymes, and interference with energy metabolism biomedpharmajournal.org. The lipophilic geranyl group of this compound is likely to facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular components. Furthermore, flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, and disrupt the electron transport chain, thereby inhibiting energy production.

| Bacterial Target | Mechanism of Action | Potential Role of the Geranyl Group |

| Cell Membrane | Disruption of membrane integrity, leading to leakage of intracellular contents. | Enhances membrane interaction and penetration. |

| DNA Gyrase | Inhibition of enzyme activity, preventing DNA replication. | May improve binding to the enzyme's active site. |

| Energy Metabolism | Interference with the respiratory chain and ATP synthesis. | Facilitates access to membrane-bound respiratory components. |

The structural similarity of this compound to other known antimicrobial flavonoids suggests it may also possess antifungal and antiviral properties. Flavonoids can exert antifungal effects by disrupting the fungal cell wall and membrane, inhibiting enzyme activity, and interfering with fungal growth and proliferation nih.gov.

In the realm of antiviral research, a structurally related compound, sophoraflavanone G (5,7,2',4'-tetrahydroxy-8-lavandulylflavanone), has been shown to possess antiviral activity against Zika virus and Dengue virus. This suggests that the core 5,7,2',4'-tetrahydroxyflavone structure, combined with a lipophilic side chain, is a promising scaffold for antiviral drug development. The geranyl group in this compound could potentially enhance its antiviral activity by facilitating its entry into host cells or by interacting with viral proteins. However, specific studies on the antifungal and antiviral potential of this compound are needed to confirm these hypotheses.

Metabolic Syndrome Regulation

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis and a therapeutic target for metabolic disorders such as dyslipidemia. Activation of AMPK can lead to the inhibition of fatty acid and cholesterol synthesis and the stimulation of fatty acid oxidation sciepub.com. A study on a geranyl flavonoid, 3'-methyl-4',7-dihydroxyflavanone, demonstrated that it could significantly improve diabetic hyperlipidemia by activating AMPK sciepub.com. This activation led to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing hepatic lipid accumulation sciepub.com.

Given the structural similarities, it is plausible that this compound also exerts anti-dyslipidemic effects through the activation of the AMPK pathway. The geranyl side chain may enhance the compound's interaction with cellular targets involved in AMPK signaling.

| Molecular Target | Consequence of Activation/Inhibition | Potential Outcome |

| AMPK | Activation | Increased fatty acid oxidation, decreased lipid synthesis. |

| Acetyl-CoA Carboxylase (ACC) | Inhibition (via phosphorylation by AMPK) | Reduced malonyl-CoA levels, leading to decreased fatty acid synthesis and increased fatty acid oxidation. |

| HMG-CoA Reductase | Inhibition | Reduced cholesterol synthesis. |

Flavonoids are well-documented for their potential to manage hyperglycemia and diabetes nih.govnih.govmdpi.comresearchgate.nettaylorfrancis.com. Their mechanisms of action include the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, enhancement of insulin (B600854) secretion and sensitivity, and modulation of glucose metabolism in the liver and peripheral tissues nih.govnih.govmdpi.comresearchgate.nettaylorfrancis.com. Although direct evidence for this compound is scarce, the general anti-diabetic properties of flavonoids provide a strong basis for its potential in this area. The geranyl group may improve its bioavailability and tissue distribution, potentially enhancing its hypoglycemic effects. Further research is warranted to specifically investigate the anti-diabetic potential of this compound and to elucidate its precise molecular mechanisms.

Other Pharmacological Investigations

This section details additional pharmacological research into this compound, also known as Licoflavone C. The investigations cover its potential effects on aging, as well as the current state of research regarding its neuroprotective and cardioprotective activities.

Anti-aging Effects

The anti-aging properties of this compound have been primarily explored in the context of skin health and cosmetics. The compound is noted for a range of effects beneficial for skin care, including antioxidant, anti-inflammatory, and UV absorption properties.

Research into its role in skin health is ongoing, with a focus on its antioxidant capacity which helps protect the skin against oxidative stress, a key factor in the aging process. biosynth.com Furthermore, its potential to stimulate the production of collagen may offer significant benefits in anti-aging skincare formulations. biosynth.com The compound's ability to inhibit the activity of tyrosinase, an enzyme involved in melanin (B1238610) production, suggests its utility in addressing hyperpigmentation and promoting an even skin tone. It is also recognized for its moisturizing effects and its capacity to help repair damaged skin. These multifaceted actions make it a compound of interest in cosmetics designed for whitening, anti-aging, and repairing skin. biosynth.com

Table 1: Summary of Investigated Anti-aging Effects of this compound

| Activity | Observed Effect/Potential Mechanism | Context |

|---|---|---|

| Antioxidant | Acts as a natural antioxidant, scavenging oxygen free radicals to protect against oxidative stress. biosynth.com | Skincare, Cosmetics |

| Collagen Production | Explored for its potential to stimulate collagen production. biosynth.com | Anti-aging Products |

| Tyrosinase Inhibition | Can inhibit the activity of tyrosinase, an enzyme in the melanin synthesis pathway. | Skin Whitening, Freckle Removal |

| Skin Repair | Possesses moisturizing properties and may help repair damaged skin and hair. | Cosmetics |

| UV Absorption | Exhibits UV absorption capabilities. | Skincare, Cosmetics |

Neuroprotective Activities

Currently, there is a lack of specific scientific studies and research findings in the available literature concerning the neuroprotective activities of this compound. While some studies have examined the neuroprotective potential of extracts from plants like Glycyrrhiza glabra (licorice), which contains a wide array of compounds including Licoflavone C, the specific contribution of this individual flavonoid to any observed neuroprotective effects has not been elucidated. acs.orgnih.gov

Cardioprotective Effects

Based on a review of the current scientific literature, there are no specific pharmacological investigations into the direct cardioprotective effects of this compound. Research into the cardiovascular effects of flavonoids is extensive, but studies focusing specifically on this geranylated flavone are not available.

Structure Activity Relationship Sar Investigations

Influence of the Geranyl Side Chain on Biological Activity and Lipophilicity

The addition of a geranyl group, a C10 isoprenoid chain, to the flavonoid skeleton significantly impacts its biological activity and lipophilicity. This modification is a form of prenylation, which generally enhances the interaction of flavonoids with biological membranes and proteins. mdpi.com

The geranyl side chain in 5,7,2',4'-Tetrahydroxy-3-geranylflavone increases the molecule's lipophilicity, or fat-solubility. This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and interaction with intracellular targets. nih.gov The position of the geranyl group on the flavonoid skeleton is also a critical determinant of activity. Geranyl groups can be attached at various positions, such as C-3, C-6, C-8, C-2', or C-3', leading to a wide diversity of structures and biological effects. nih.gov

Studies on various geranylated flavonoids have demonstrated that this side chain can confer a range of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. nih.govhactcm.edu.cn For instance, the presence of a geranyl group has been associated with potent protective effects against lipopolysaccharide (LPS)-induced inflammation in cardiocytes. hactcm.edu.cn The geranyl moiety itself can undergo further modifications, such as hydroxylation or cyclization, which creates even greater chemical diversity and can fine-tune the biological activity of the resulting compounds. nih.govhactcm.edu.cn

The increased lipophilicity due to the geranyl group is a key factor in the enhanced efflux pump inhibitory activity observed in some flavonoids, which is crucial for overcoming multidrug resistance in bacteria. nih.gov

| Property | Effect of Geranyl Group | Mechanism/Significance | Reference |

|---|---|---|---|

| Lipophilicity | Increases | Enhances membrane permeability and potential bioavailability. | nih.gov |

| Biological Activity | Enhances or modifies | Improves interaction with biological targets; can confer antioxidant, anti-inflammatory, and cytotoxic activities. | nih.govhactcm.edu.cn |

| Structural Diversity | Increases | The geranyl group can be attached at various positions and can be further modified (e.g., hydroxylation, cyclization). | nih.gov |

| Antibacterial Activity | Can enhance | Increased lipophilicity can improve activity against bacteria, including efflux pump inhibition. | nih.gov |

Significance of Hydroxyl Group Positions and Substitution Patterns

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are fundamental to the biological activity of this compound. These phenolic hydroxyls are the primary active groups responsible for the antioxidant and radical-scavenging properties of flavonoids. nih.gov

Key structural features related to hydroxyl groups that influence activity include:

Hydroxyl Groups on the B-ring: The presence of hydroxyl groups on the B-ring, particularly an ortho-dihydroxy (catechol) structure at the 3' and 4' positions, is a major determinant of radical scavenging capacity. researchgate.netnih.gov While this compound has hydroxyl groups at the 2' and 4' positions, the principles of B-ring hydroxylation remain significant for its antioxidant potential.

Hydroxyl Groups on the A-ring: The 5,7-dihydroxy substitution pattern on the A-ring is also crucial for antioxidant and other biological activities. nih.gov

The 3-Hydroxyl Group: A hydroxyl group at the C-3 position in the C-ring, as seen in flavonols, is known to be a promising feature for antiangiogenic activity. nih.gov

Intramolecular Hydrogen Bonding: The spatial arrangement of hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can increase the stability of the molecule and its corresponding radical, thereby enhancing its antioxidant capacity. mdpi.com

Modification of these hydroxyl groups, for example through methylation or glycosylation, can significantly alter the biological activity. Methylation of hydroxyl groups on the B-ring can decrease antioxidant activity. researchgate.net

| Hydroxyl Group Position(s) | Associated Biological Activity | Reference |

|---|---|---|

| B-ring (e.g., 3',4'-dihydroxy) | Strong antioxidant and radical-scavenging activity. | nih.govresearchgate.net |

| A-ring (e.g., 5,7-dihydroxy) | Contributes to antioxidant and superoxide (B77818) scavenging activity. | nih.gov |

| C-ring (C-3) | Important for antiangiogenic and antioxidant activities. | nih.govmdpi.com |

Role of Flavonoid Skeleton Modifications on Bioactivity Profiles

The basic flavonoid skeleton, consisting of two aromatic rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocycle (C-ring), is subject to various modifications that influence its bioactivity. nih.gov

Key modifications and their impact include:

C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring, in conjunction with the 4-keto group, is important for the antioxidant action, especially in the absence of a catechol group in the B-ring. researchgate.net

Hydroxylation, Methylation, and Glycosylation: As discussed, the addition of hydroxyl, methyl, or glycosyl groups at different positions can significantly alter the flavonoid's properties, including solubility, stability, and interaction with biological targets. tamu.edu

Prenylation (Geranylation): The addition of isoprenoid side chains like the geranyl group is a significant modification that enhances lipophilicity and can introduce or enhance specific biological activities. nih.gov

These modifications create a vast diversity of flavonoid structures, each with a unique bioactivity profile. The specific combination of features in this compound—a flavone (B191248) backbone, specific hydroxylation pattern, and a geranyl group at the 3-position—results in its distinct biological properties.

Comparative Analysis with Related Flavonoids and Synthetic Analogs

The biological activity of this compound can be better understood through comparison with other flavonoids. For example, the antioxidant activity of flavonoids is strongly dependent on their structure. Flavonols, which have a 3-hydroxy group, often exhibit strong antioxidant activity. mdpi.com

In studies comparing different flavonoids, those with an ortho-dihydroxy substitution in the B-ring generally show higher antioxidant activity than those with methoxylated or single para-hydroxyl groups. nih.gov The methylation of the 3',4' ortho-dihydroxy group typically leads to a decrease in scavenging activity. nih.gov

Comparing geranylated flavonoids with their non-geranylated parent compounds often reveals that the geranylated versions have enhanced activity. For instance, in one study, geranylated flavonoids with a dihydro-2H-pyran group (formed by cyclization of the geranyl chain) showed better inhibition of SARS-CoV papain-like protease than their parent compounds. nih.gov

Synthetic modifications to the flavonoid structure can also lead to analogs with improved activity. Chemical modifications such as methylation, glycosylation, or acylation can enhance lipophilicity and stability, thereby improving membrane permeability and absorption. researchgate.net

Computational Chemistry and Molecular Docking Studies

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for investigating the interactions of flavonoids like this compound with biological targets. researchgate.netwaocp.org

Molecular docking simulations can predict the binding affinity and orientation of a flavonoid within the active site of a protein, providing insights into its mechanism of action. waocp.org For example, docking studies have been used to investigate the binding of flavonoids to enzymes like vascular endothelial growth factor receptor-2 (VEGFR2), a target in angiogenesis. nih.gov These studies have shown that features like the 3-hydroxy substitution on the flavone can lead to tighter binding. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can help to identify the key structural features that are most important for a particular activity and can be used to predict the activity of new, untested compounds.

Concluding Perspectives and Future Research Trajectories

Gaps in Current Mechanistic Understanding

While significant strides have been made in elucidating the bioactivity of 5,7,2',4'-Tetrahydroxy-3-geranylflavone, several gaps in the mechanistic understanding remain. The primary focus of mechanistic studies has been on its anticancer effects, particularly in cervical cancer (HeLa) cells. nih.govnih.gov Research shows it induces apoptosis by targeting mitochondrial and endoplasmic reticulum membranes, leading to a surge in reactive oxygen species (ROS) and cell cycle disruption. nih.govnih.gov

However, key questions remain unanswered:

Target Specificity and Polypharmacology : Flavonoids are known to interact with multiple cellular targets. biorxiv.org The precise molecular binding sites of this compound on the mitochondrial and endoplasmic reticulum membranes that initiate the apoptotic cascade have not been fully identified. A comprehensive understanding of its polypharmacology is needed to predict both its therapeutic efficacy and potential off-target effects.

Mechanisms in Other Disease Models : While the anticancer mechanism in HeLa cells is partially understood, the molecular pathways underlying its other reported biological activities are less clear. nih.govnih.gov For instance, the specific mechanisms driving its neuroprotective effects, as observed in a mouse model of Parkinson's disease, require further investigation. caymanchem.com Similarly, the pathways governing its anti-inflammatory and broad antimicrobial activities are not fully characterized. caymanchem.comresearchgate.net

Advanced Preclinical Research Methodologies

To address the existing knowledge gaps and accelerate the translation of this compound from the laboratory to clinical applications, the adoption of advanced preclinical research methodologies is essential.

In Silico Approaches : Computational methods are becoming indispensable in drug discovery for natural products. academicjournals.orgfrontiersin.org Techniques like molecular docking and large-scale systems pharmacology analysis can predict potential protein targets and help elucidate the compound's mechanism of action. nih.govnih.gov Integrating these in silico predictions with experimental validation can streamline the identification of its molecular targets and interaction pathways, moving beyond the current understanding. biorxiv.orgnih.gov

Organoid Models : Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of human tumors. Cancer patient-derived organoids (CPDOs) are three-dimensional (3D) models that better mimic the original tumor's microenvironment, heterogeneity, and genetic profile. researchgate.netnih.govnih.gov Utilizing CPDOs for testing this compound would offer a more accurate prediction of its efficacy and potential resistance mechanisms in a patient-specific context. nih.govcreative-bioarray.com This technology is a significant step up from standard cell line-based assays and can provide more clinically relevant data. nih.govstemcell.com

Below is a table comparing traditional and advanced preclinical models for flavonoid research.

| Feature | Traditional 2D Cell Lines | Animal Models | Patient-Derived Organoids (PDOs) |

| Biological Relevance | Low; lack of tissue architecture and microenvironment | High; systemic effects can be studied | High; recapitulates human tissue architecture and heterogeneity nih.gov |

| Genetic Diversity | Limited; often single clones | Limited to specific strains | High; represents patient-specific genetics researchgate.net |

| Predictive Accuracy | Low | Moderate; species differences can be a factor | High; responses in vitro often correlate with patient responses nih.gov |

| Throughput | High | Low | Moderate to High; suitable for screening nih.gov |

| Cost & Time | Low cost, rapid | High cost, time-consuming | Moderate cost and time |

Potential for Development of Novel Therapeutic Agents

The diverse biological activities of this compound highlight its significant potential as a scaffold for developing new therapeutic agents for various diseases. nih.govnih.gov

Anticancer Therapeutics : The compound has shown potent anti-proliferative and pro-apoptotic effects in cancer cells, in some cases surpassing the performance of conventional drugs like cisplatin (B142131) in preclinical models. nih.gov This positions it as a promising candidate for development as an anticancer drug, either as a standalone agent or in combination therapies. nih.gov

Antiviral Agents : Research has demonstrated that this flavonoid can effectively block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting its potential as a building block for developing anti-COVID-19 drugs and other antiviral therapies. mdpi.combohrium.com

Neuroprotective Drugs : Its ability to decrease neuronal loss in preclinical models of Parkinson's disease indicates a potential therapeutic role in neurodegenerative disorders. caymanchem.comnih.gov Further research into its neuroprotective mechanisms could lead to the development of novel treatments for diseases like Alzheimer's and Parkinson's. researchgate.net

A significant hurdle for the therapeutic development of most flavonoids is their low bioavailability and poor solubility. dntb.gov.uamdpi.com Future development would need to focus on innovative drug delivery strategies, such as nanoformulations or semi-synthetic modifications, to enhance its pharmacokinetic profile and therapeutic efficacy. mdpi.com

Future Directions in Sustainable Bioproduction and Semi-synthesis

The natural abundance of this compound in plants is often low, making extraction an unsustainable method for large-scale production. Future research must focus on developing sustainable and scalable production platforms.

Metabolic Engineering and Synthetic Biology : A promising alternative is the use of engineered microorganisms as cell factories. mdpi.com The biosynthetic pathways for flavonoids are well-understood, starting from precursors like L-phenylalanine and malonyl-CoA. mdpi.comasm.orgwikipedia.orgmdpi.com By introducing the necessary plant enzymes, including chalcone (B49325) synthase and specific prenyltransferases that attach the geranyl group, into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve sustainable bioproduction. nih.govbohrium.com Optimizing precursor supply and enzyme expression is key to achieving high yields. asm.orgasm.org

Biocatalysis and Biotransformation : Enzymes and microbial cultures can be used to perform specific modifications on the flavonoid scaffold. researchgate.netacademicjournals.org This approach, known as biotransformation, can be used to add or modify functional groups to improve the compound's solubility, stability, and bioactivity. nih.govnih.gov For example, specific hydrolases or lipases could be used to create novel esters or glycosides of this compound. academicjournals.orgnih.gov

Semi-synthesis and Total Synthesis : While complex, total chemical synthesis of related Kuwanon compounds has been achieved. nih.govacs.orgacs.org These synthetic routes provide a blueprint for producing this compound and its analogs in the lab. A semi-synthetic approach, where a more abundant natural flavonoid precursor is isolated and then chemically modified (e.g., by adding the geranyl group), could be a more economically viable strategy for producing novel derivatives for structure-activity relationship studies. tamu.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.